molecular formula C11H14O5S B3342609 Ethofumesate-2-hydroxy CAS No. 26322-82-7

Ethofumesate-2-hydroxy

Cat. No.: B3342609
CAS No.: 26322-82-7
M. Wt: 258.29 g/mol
InChI Key: KNHJTPLSWOEZHZ-UHFFFAOYSA-N
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Description

Ethofumesate-2-hydroxy is a significant metabolite of ethofumesate, a chiral herbicide widely used for controlling grasses and broad-leaved weeds. Ethofumesate itself is marketed as a racemate, meaning it contains equal amounts of two enantiomers. The compound is known for its role in enantioselective pharmacokinetic and metabolism studies due to its stereolability .

Mechanism of Action

Target of Action

Ethofumesate-2-hydroxy, also known as (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate, is a metabolite of the herbicide ethofumesate As a metabolite of ethofumesate, it may share similar targets, which include various enzymes involved in plant growth and development .

Mode of Action

Ethofumesate, the parent compound, is known to inhibit plant growth by interfering with the plant’s enzymatic systems

Biochemical Pathways

As a metabolite of ethofumesate, it may impact similar pathways, including those involved in plant growth and development

Pharmacokinetics

This compound is one of the main metabolites of ethofumesate, a chiral herbicide . In order to perform enantioselective pharmacokinetic and metabolism studies, the stereolability of susceptible molecules should be evaluated . The thermodynamic results suggest that this compound enantiomerization is a bimolecular process assisted by acid and base catalysis . The enantiomerization barrier determined suggests that this compound single enantiomers may undergo extensive racemization at ambient temperature .

Result of Action

As a metabolite of ethofumesate, it may share similar effects, which include inhibiting plant growth by interfering with the plant’s enzymatic systems .

Action Environment

Ethofumesate, the parent compound of this compound, is moderately soluble in water and highly soluble in many organic solvents . It is moderately mobile in the environment and so may leach to groundwaters . These properties may influence the action, efficacy, and stability of this compound in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethofumesate-2-hydroxy is typically synthesized through the metabolic transformation of ethofumesate. The process involves the hydroxylation of ethofumesate, which can be catalyzed by various enzymes or chemical reagents. The reaction conditions often include the presence of acids or bases to facilitate the hydroxylation process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydroxylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions: Ethofumesate-2-hydroxy undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethofumesate-2-hydroxy has a wide range of applications in scientific research:

    Chemistry: Used in enantioselective studies to understand the behavior of chiral compounds.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Studied for its potential pharmacokinetic properties and interactions with biological systems.

    Industry: Utilized in the development of herbicides and other agrochemicals

Comparison with Similar Compounds

Ethofumesate-2-hydroxy can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its stereolability and specific enantioselective properties, making it a valuable compound for detailed pharmacokinetic and metabolic studies .

Properties

IUPAC Name

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6,10,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHJTPLSWOEZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2=C1C=C(C=C2)OS(=O)(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028504
Record name (2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26322-82-7
Record name (2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2,3-dihydro-3,3-dimethyl-2-morpholinobenzofuran-5-yl methanesulphonate (product of Example 2) (24.9 parts) in water (50 parts) and hydrochloric acid (22.4 parts) was rapidly heated to 90°-100° C. and then cooled after 2 minutes. The crude product was extracted into ether (3×60 parts) and the extracts washed with water (2×50 parts), dried with sodium sulphate and evaporated to leave a gum which crystallised to give 2,3-dihydro-3,3-dimethyl-2-hydroxybenzofuran-5-yl methanesulphonate, m.p. 69°-72° C. (16 parts)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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